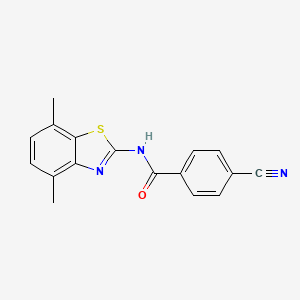

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSPEBKQQMWPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects across various diseases:

Anticancer Activity

Research indicates that 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibits anticancer properties through several mechanisms:

- Caspase Activation : Similar compounds have been shown to activate caspases, promoting apoptosis in cancer cells.

- DNA Damage Induction : The compound may induce DNA damage in cancer cells, which is critical for its cytotoxic effects.

- Hypoxia Selectivity : Some benzothiazole derivatives selectively target hypoxic tumor environments, enhancing their efficacy against cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial and fungal strains. Studies highlight the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria as well as fungi.

Other Biological Activities

The compound may also possess:

- Antiviral properties

- Anticonvulsant effects

- Anti-inflammatory activities

These activities are attributed to the compound's ability to interact with multiple biochemical pathways and targets within the body .

Biochemical Research Applications

In addition to its medicinal uses, 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide serves as a valuable probe in biochemical research:

- Enzyme Interactions : It is used to study interactions between enzymes and substrates or inhibitors.

- Protein-Ligand Binding Studies : The compound can help elucidate mechanisms of binding and action in various biological systems.

Industrial Applications

The compound's unique chemical properties make it useful in industrial applications:

- Synthesis of Dyes and Pigments : The benzothiazole core is often utilized in the production of colorants.

- Chemical Intermediates : It serves as a precursor for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzothiazole core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Crystallographic Properties

- Crystal Structure: The target compound’s dimethyl and cyano groups likely influence packing efficiency. For comparison, 2-BTBA (unsubstituted benzothiazole) crystallizes in a monoclinic system with volume = 1169.13 ų, while fluorinated analogue 2-BTFBA (2-fluorobenzamide) has a larger volume (1195.61 ų), indicating substituent-dependent lattice expansion .

- Solubility and Stability : The pyridylmethyl group in MMV001239 may improve aqueous solubility compared to the target compound’s methyl groups, though this remains untested .

Computational and Target Interaction Insights

- Docking Studies: While direct data for the target compound is unavailable, a related 4-cyano-benzamide derivative (PDB: 3ANS) showed strong binding to soluble epoxide hydrolase (sEH) via hydrophobic and π-stacking interactions. The dimethyl groups in the target compound may similarly enhance binding to hydrophobic enzyme pockets .

Biological Activity

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 336.41 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Caspase Activation : Compounds similar to 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide have been shown to activate caspases, leading to programmed cell death in tumor cells .

- DNA Damage : Research indicates that these compounds can induce DNA damage in cancer cells, which is critical for their cytotoxic effects .

- Hypoxia Selectivity : Some benzothiazole derivatives target hypoxic tumor environments, enhancing their selectivity for cancer cells over normal cells .

In Vitro Studies

In vitro evaluations have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.11 | Caspase activation |

| Compound B | MCF-7 (Breast Cancer) | 0.65 | DNA damage |

| Compound C | WM115 (Melanoma) | 1.54 | Hypoxia-selective apoptosis |

These results indicate that 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide may exhibit similar or enhanced biological activity compared to these derivatives.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

- Study on Benzimidazole Derivatives : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines. The results showed significant apoptotic activity and DNA damage, suggesting a promising avenue for further research into related compounds like 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide .

- Synthesis and Evaluation : Another study synthesized various benzothiazole derivatives and assessed their anticancer properties against multiple cell lines. The findings indicated that modifications in the benzothiazole structure could enhance biological activity and selectivity for cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.